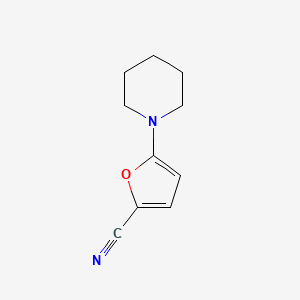![molecular formula C11H14ClNO2 B14878282 Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride](/img/structure/B14878282.png)
Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride is a spirocyclic compound characterized by its unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine derivatives with chroman derivatives under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the spirocyclic structure .
Applications De Recherche Scientifique
Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but its spirocyclic structure is believed to play a crucial role in its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride: Another spirocyclic compound with a similar structure but different functional groups.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in the other fused ring structures
Uniqueness
Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride is unique due to its specific combination of the azetidine and chroman rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
spiro[3,4-dihydrochromene-2,3'-azetidine]-7-ol;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-9-2-1-8-3-4-11(6-12-7-11)14-10(8)5-9;/h1-2,5,12-13H,3-4,6-7H2;1H |
Clé InChI |
TXEDJCLYYLNSAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC2)OC3=C1C=CC(=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


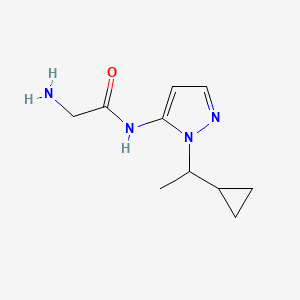
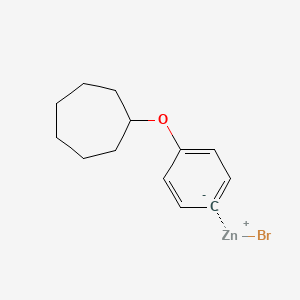

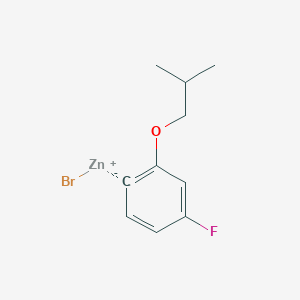
![2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14878214.png)

![3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid](/img/structure/B14878226.png)



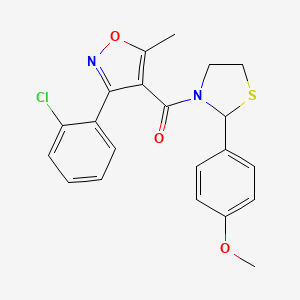

![8-(2,2,2-Trifluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14878264.png)
